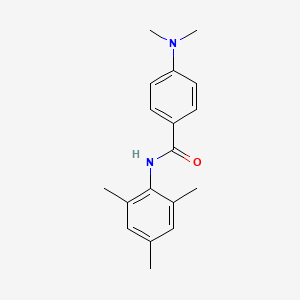

4-(二甲氨基)-N-间甲苯基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(dimethylamino)-N-mesitylbenzamide is a chemical compound of interest in various fields due to its unique chemical structure and properties. Its synthesis, structure, chemical reactions, and properties have been extensively studied to understand its applications and interactions.

Synthesis Analysis

The synthesis of compounds related to 4-(dimethylamino)-N-mesitylbenzamide involves several chemical reactions, often starting with precursors such as mesitylene, which undergoes various reactions to introduce the amide and dimethylamino groups. Techniques include acylation, amidation, and the use of catalysts to achieve the desired structural modifications (Al-Hourani et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through techniques like X-ray crystallography, revealing details about the arrangement of atoms, bond lengths, and angles. These structures help in understanding the spatial configuration and potential reactive sites of the molecule (Al-Hourani et al., 2016).

Chemical Reactions and Properties

4-(dimethylamino)-N-mesitylbenzamide can participate in various chemical reactions due to its functional groups. These include reactions with nucleophiles and electrophiles, participation in coupling reactions, and potential as a catalyst or ligand in organometallic chemistry. The compound's reactivity is influenced by the electronic effects of the dimethylamino and mesityl groups (Meng et al., 2015).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystal structure, are essential for understanding the compound's behavior under different conditions. These properties are determined by the molecular structure and intermolecular forces present in the compound (Kurian et al., 2013).

Chemical Properties Analysis

The chemical properties include acidity, basicity, reactivity towards various chemical reagents, and stability under different conditions. These properties are crucial for predicting the compound's behavior in chemical reactions and its compatibility with different solvents and materials (Zhang et al., 2015).

科学研究应用

邻苯二胺作为硒试剂

4-二甲氨基-1,2-苯二胺,一种与 4-(二甲氨基)-N-间甲苯基苯甲酰胺相关的化合物,已因其作为硒的光度和定性试剂的用途而受到研究。该化合物与硒 (IV) 形成一种红色化合物,在可见光区域有最大吸收,使其适用于各种应用中的硒分析 (Demeyere 和 Hoste,1962)。

癌症研究中的凋亡诱导剂

4-(二甲氨基)-N-间甲苯基苯甲酰胺的衍生物,特别是 2-氨基-3-氰基-7-(二甲氨基)-4H-色烯,已被确认为癌症研究中一种有效的凋亡诱导剂。该化合物显示出用于开发抗癌剂的巨大潜力 (Kemnitzer 等,2004)。

催化应用

与 4-(二甲氨基)-N-间甲苯基苯甲酰胺密切相关的化合物 4-(N,N-二甲氨基)吡啶盐酸盐已被用作惰性醇和酚酰化的可回收催化剂。这展示了其在合成有机化学中的潜力 (Liu 等,2014)。

促黑素激素受体拮抗剂

在药物研究中,与 4-(二甲氨基)-N-间甲苯基苯甲酰胺结构相似的 4-(二甲氨基)喹唑啉已被优化为促黑素激素受体 1 的拮抗剂,表明在治疗中具有潜在应用 (Kanuma 等,2005)。

光学应用

类似于 4-(二甲氨基)-N-间甲苯基苯甲酰胺的化合物,如 3-(4-(二甲氨基)苯基)-1-(4-(4-(羟甲基)-1H-1,2,3-三唑-1-基)苯基)丙-2-烯-1-酮,已因其非线性光学特性而受到研究。此类化合物可用于光学限幅器等光学器件中 (Rahulan 等,2014)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

4-(dimethylamino)-N-(2,4,6-trimethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-12-10-13(2)17(14(3)11-12)19-18(21)15-6-8-16(9-7-15)20(4)5/h6-11H,1-5H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGCJACLHFYKKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rel-(1S,5R)-6-benzyl-3-[2-oxo-2-(1-piperazinyl)ethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one dihydrochloride](/img/structure/B5604509.png)

![N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5604512.png)

![4-tert-butyl-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5604515.png)

![2-(3-methylbutyl)-8-(phenylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5604537.png)

![1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5604543.png)

![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5604553.png)

![(3S)-1-[2,5-dimethoxy-4-(methylthio)benzyl]-N,N-dimethylazepan-3-amine](/img/structure/B5604573.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5604576.png)